1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid
Description
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its bicyclic framework. This structure combines a cyclohexane ring fused to a thiazolidinone moiety, with a carboxylic acid group at position 2. Its synthesis typically involves multicomponent reactions, such as the condensation of cyclohexanone derivatives, aromatic amines, and thioglycolic acid under reflux conditions . Key spectral data (IR, NMR, and MS) confirm the presence of characteristic functional groups, including the thiazolidinone carbonyl (1677–1682 cm⁻¹ in IR) and spiro-carbon signals (δ 73.35 ppm in ¹³C-NMR) .
The compound exhibits diverse biological activities, including anticancer and antiviral properties. For example, derivatives with fluorophenyl or acetylated sugar substituents demonstrate moderate to high inhibition against hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) cell lines . Notably, its spirocyclic framework has been identified as a versatile scaffold for drug development, particularly against human coronavirus 229E (EC₅₀ = 5.5 µM for compound 8n) .
Properties
IUPAC Name |
1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-8(12)7-6-13-9(10-7)4-2-1-3-5-9/h7,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUZVMPNXULHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308719 | |
| Record name | 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66065-60-9 | |
| Record name | NSC207941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One common method includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone) with aromatic amines (such as 4-bromoaniline or 4-fluoroaniline) and mercaptoacetic acid in dry benzene . This reaction is carried out under reflux conditions to afford the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Its unique chemical properties make it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells . This is achieved through the activation of specific signaling pathways that lead to cell death.
Comparison with Similar Compounds
Key Observations :
- Substituents at C-4 (e.g., fluorophenyl) and C-8 (e.g., methyl) enhance steric bulk and influence reactivity.
- Glycosylation with acetylated sugars (e.g., compounds 14–17) increases molecular weight and hydrophilicity, impacting bioavailability .
Physicochemical Properties
Table 2: Physicochemical Parameters of Selected Derivatives
Key Observations :
Table 3: Anticancer and Antiviral Activities of Selected Derivatives
Biological Activity
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive spirocyclic arrangement that contributes to its reactivity and biological properties. The presence of a carboxylic acid group enhances its ability to participate in various chemical reactions, including nucleophilic substitutions.
| Feature | Description |
|---|---|
| Chemical Structure | Spirocyclic with a carboxylic acid functional group |
| Molecular Formula | C₉H₁₃N₁O₂S |
| Key Functional Groups | Carboxylic acid, thiazolidine ring |
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, such as:
- Signal Transduction : Influencing cellular communication pathways.
- Metabolic Processes : Altering metabolic enzyme activities.
- Gene Expression : Modifying transcriptional activity of genes involved in cell proliferation and survival.
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives of this compound against human coronaviruses. A series of synthesized analogs demonstrated significant inhibitory effects on coronavirus replication, with the most potent compound exhibiting an EC50 value of 5.5 µM . The structure-activity relationship indicated that substituents at specific positions (C-2 and C-8) significantly influenced antiviral efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest moderate to high inhibition against various cancer cell lines. Notably, compounds derived from this scaffold have shown promising results in inducing apoptosis in cancer cells by activating caspase pathways .
Case Studies
-
Antiviral Efficacy Against Human Coronavirus :
- A study synthesized multiple derivatives and tested their efficacy against human coronavirus 229E.
- Results showed that certain compounds significantly inhibited viral replication, highlighting their potential as antiviral agents.
- Anticancer Evaluation :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Activity Profile | Unique Features |
|---|---|---|
| Halichlorine | Antimicrobial | Marine natural product with spirocyclic structure |
| Pinnaic Acid | Cytotoxic | Related alkaloid with distinct biological properties |
| 6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | Enzyme inhibition | Enhanced solubility due to phenoxy group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
